methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate
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Overview
Description
Methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate is a complex organic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with 4-methylacetophenone in the presence of hydrazine hydrate to form the pyrazoline ring . This intermediate is then reacted with ethyl bromoacetate and thiourea to introduce the sulfanyl and ester groups, respectively . The reaction conditions often require refluxing in ethanol or another suitable solvent and may involve catalysts such as p-toluenesulfonic acid to enhance the reaction rate .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate involves its interaction with various molecular targets. The compound is believed to exert its effects by inhibiting specific enzymes or receptors involved in disease pathways . For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, its antioxidant properties may help reduce oxidative stress by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl and ester groups, in particular, contribute to its versatility in chemical reactions and potential therapeutic applications .
Biological Activity
Methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a pyrazole ring and a sulfanyl group, may exhibit various pharmacological properties, including anti-inflammatory and anticancer effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the sulfanyl and ester functionalities. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole moieties can exhibit significant anticancer activity. For instance, derivatives of pyrazole have been tested against various cancer cell lines, demonstrating moderate to high efficacy in inhibiting cell proliferation. In particular, compounds similar to this compound have shown promising results against breast cancer and prostate cancer cell lines .
Table 1: Summary of Anticancer Activity Against Various Cell Lines
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15.2 | |
Compound B | PC-3 (Prostate Cancer) | 12.8 | |
Methyl 2... | A549 (Lung Cancer) | 18.5 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. These compounds inhibit pathways associated with inflammation, such as the calcium signaling pathway activated by platelet-activating factor (PAF). Studies have demonstrated that certain pyrazole derivatives can effectively block PAF-induced increases in intracellular calcium levels, suggesting a mechanism for their anti-inflammatory effects .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound Name | Mechanism of Action | Effectiveness | Reference |
---|---|---|---|
Compound C | Calcium Channel Inhibition | Moderate | |
Methyl 2... | Inhibition of PAF signaling | Significant |
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Case Study on Anticancer Activity : A study involving a series of pyrazole derivatives showed that a compound structurally related to this compound exhibited an IC50 value of 14 µM against the MCF-7 cell line, indicating strong anticancer potential .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives revealed that one compound effectively reduced inflammation markers in vitro by inhibiting PAF-induced responses in endothelial cells .
Properties
IUPAC Name |
methyl 2-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c1-14-3-5-16(6-4-14)19-11-18(15-7-9-17(22)10-8-15)23-24(19)20(25)12-28-13-21(26)27-2/h3-10,19H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFKEYCCGYAXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC(=O)OC)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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